molecular formula C10H15NO3S B13771652 1-(4-Methoxyphenyl)-2-methylsulfonylethanamine CAS No. 885268-01-9

1-(4-Methoxyphenyl)-2-methylsulfonylethanamine

Cat. No.: B13771652
CAS No.: 885268-01-9
M. Wt: 229.30 g/mol
InChI Key: VTBLWYIICTUIKY-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-methylsulfonylethanamine is an organic compound characterized by a methoxyphenyl group attached to a methylsulfonylethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-methylsulfonylethanamine typically involves the reaction of 4-methoxyphenylacetonitrile with methylsulfonyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-methylsulfonylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methoxyphenyl)-2-methylsulfonylethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-methylsulfonylethanamine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. It can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)-2-methylsulfonylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

885268-01-9

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-methylsulfonylethanamine

InChI

InChI=1S/C10H15NO3S/c1-14-9-5-3-8(4-6-9)10(11)7-15(2,12)13/h3-6,10H,7,11H2,1-2H3

InChI Key

VTBLWYIICTUIKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CS(=O)(=O)C)N

Origin of Product

United States

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